5-(N-t-Butylaminocarbonyl)-2-methoxyphenylboronic acid pinacol ester
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Overview
Description
5-(N-t-Butylaminocarbonyl)-2-methoxyphenylboronic acid pinacol ester is a chemical compound with the molecular formula C18H28BNO4 and a molecular weight of 333.24 g/mol. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available materials. One common synthetic route involves the reaction of 2-methoxybenzoic acid with t-butylamine to form the corresponding amide, followed by a boronic acid pinacol esterification reaction.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenylboronic acids.
Scientific Research Applications
This compound is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and inhibition.
Medicine: In drug discovery and development processes.
Industry: In the production of advanced materials and chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It acts as a boronic acid derivative, which can form reversible covalent bonds with diols and other nucleophiles, influencing various biochemical processes.
Comparison with Similar Compounds
Phenylboronic acid
2-Methoxybenzoic acid
t-Butylamine
Uniqueness: 5-(N-t-Butylaminocarbonyl)-2-methoxyphenylboronic acid pinacol ester is unique due to its combination of functional groups, which allows for diverse reactivity and applications compared to its similar compounds.
Properties
IUPAC Name |
N-tert-butyl-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-16(2,3)20-15(21)12-9-10-14(22-8)13(11-12)19-23-17(4,5)18(6,7)24-19/h9-11H,1-8H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJHHRXIRVXXOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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